2-(Bromomethyl)-1-chloro-4-nitrobenzene

Vue d'ensemble

Description

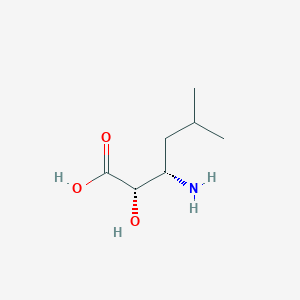

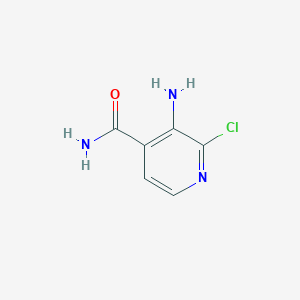

2-(Bromomethyl)-1-chloro-4-nitrobenzene is a compound that serves as an intermediate in the synthesis of various medicinal and pharmaceutical agents, organic dyes, and organic electroluminescent materials. The compound contains a bromomethyl group, a chloro group, and a nitro group attached to a benzene ring, which are functional groups known for their reactivity and importance in organic synthesis .

Synthesis Analysis

The synthesis of related bromo- and chloro-nitrobenzene derivatives has been reported in the literature. For instance, 1-bromo-2,4-dinitrobenzene can be synthesized from bromobenzene by nitration in water, achieving a high yield and purity . Similarly, 1,2-dichloro-4-nitrobenzene can be synthesized by chlorination of p-nitrochlorobenzene using KClO3-H2SO4 as a chlorinating reagent . These methods provide insights into the potential synthetic routes that could be adapted for the synthesis of 2-(Bromomethyl)-1-chloro-4-nitrobenzene, considering the reactivity of the bromomethyl and nitro groups.

Molecular Structure Analysis

The molecular structure of compounds closely related to 2-(Bromomethyl)-1-chloro-4-nitrobenzene has been determined using X-ray crystallography. For example, the structure of 1,4-bis-(2-chloro-1,1-dimethylethyl)-2-nitrobenzene was found to be monoclinic with a boat conformation of the benzene ring . Additionally, the crystal structures of hydrazone compounds with similar substituents have been characterized, revealing their E configurations and the presence of hydrogen bonding in the crystal lattice . These findings suggest that 2-(Bromomethyl)-1-chloro-4-nitrobenzene may also exhibit interesting structural features that could influence its reactivity and physical properties.

Chemical Reactions Analysis

The reactivity of bromo- and chloro-nitrobenzene derivatives has been explored in various chemical reactions. For instance, the electrochemical reductions of 1-(2-chloroethyl)-2-nitrobenzene and 1-(2-bromoethyl)-2-nitrobenzene at carbon cathodes have been studied, leading to products such as 1-nitro-2-vinylbenzene and 1H-indole . Additionally, the GSH conjugation capacity of 4-substituted 1-chloro-2-nitrobenzenes has been investigated, revealing the influence of electronic, steric, and lipophilic properties on the reaction kinetics . These studies provide a foundation for understanding the chemical behavior of 2-(Bromomethyl)-1-chloro-4-nitrobenzene in various reaction contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(Bromomethyl)-1-chloro-4-nitrobenzene can be inferred from related compounds. Gas chromatographic methods have been developed for the determination of similar chloro-bromo compounds, indicating their stability and suitability for analytical techniques . The solvates of related bromomethylated benzene derivatives have been characterized, showing different conformations and packing in the crystal structures, which could be relevant for the solubility and stability of 2-(Bromomethyl)-1-chloro-4-nitrobenzene . These analyses are essential for the practical application and handling of the compound in various chemical processes.

Applications De Recherche Scientifique

Application 1: Bromomethylation of Thiols

- Summary of the Application: This compound is used in the bromomethylation of thiols, which enables bromomethyl sulfides to be used as useful building blocks in organic synthesis .

- Methods of Application: The bromomethylation of thiols is achieved using paraformaldehyde and HBr/AcOH . This method minimizes the generation of highly toxic byproducts. The preparation of 22 structurally diverse α-bromomethyl sulfides illustrates the chemotolerant applicability .

- Results or Outcomes: The bromomethylation of thiols provides synthetically valuable chloromethylated intermediates . The reactivity scope of bromomethyl thiol derivatives remains largely unexplored, despite a potentially broader synthetic range .

Application 2: Synthesis of Block Copolymers

- Summary of the Application: This compound is used in the synthesis of poly (styrene-b-methyl methacrylate) block copolymers via reversible addition-fragmentation chain transfer (RAFT) polymerization of styrene .

- Methods of Application: 4-bromomethyl benzoyl chloride is obtained using 4-methylbenzoyl chloride and N-bromosuccinimide . The monofunctional bromomethyl benzoyl t-butyl peroxy ester (t-BuBP) is obtained by reaction of 4-bromomethyl benzoyl chloride with t-butyl hydroperoxide . Terminally brominated poly (methyl methacrylate) (PMMA-Br) is synthesized using t-BuBP and methyl methacrylate via free-radical polymerization .

- Results or Outcomes: The block copolymers were obtained by reacting RAFT-macro agent and styrene . The Mn,GPC values of the copolymers were between 24,900 g.mol −1 and 74,100 g.mol −1 .

Application 3: Preparation of Bromothymol Blue

- Summary of the Application: This compound is used in the preparation of Bromothymol Blue, a pH indicator. It is mostly used in applications that require measuring substances that would have a relatively neutral pH (near 7). A common use is for measuring the presence of carbonic acid in a liquid .

- Methods of Application: The preparation of Bromothymol Blue involves several steps, including the reaction of 2-(Bromomethyl)-1-chloro-4-nitrobenzene with other reagents . The specific procedures and conditions can vary depending on the exact method used.

- Results or Outcomes: The result of this application is the production of Bromothymol Blue, a useful pH indicator. It changes color from yellow to blue as the pH changes from acidic to basic .

Application 4: EPA Substance Registry Services

- Summary of the Application: This compound is tracked and regulated by the Environmental Protection Agency (EPA) in the United States . It is listed in the EPA’s Substance Registry Services, which is a system that provides information about substances that are tracked or regulated by the EPA or other sources .

- Methods of Application: The EPA tracks this substance through its Substance Registry Services. This involves monitoring its use, disposal, and any potential environmental or health impacts .

- Results or Outcomes: The tracking and regulation of this substance by the EPA helps to ensure its safe and responsible use, and to mitigate any potential negative impacts on the environment or human health .

Safety And Hazards

Propriétés

IUPAC Name |

2-(bromomethyl)-1-chloro-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO2/c8-4-5-3-6(10(11)12)1-2-7(5)9/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGWGXOGPGAAWPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])CBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377260 | |

| Record name | 2-(bromomethyl)-1-chloro-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Bromomethyl)-1-chloro-4-nitrobenzene | |

CAS RN |

52427-01-7 | |

| Record name | 2-(bromomethyl)-1-chloro-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.